molecular formula C20H23ClN4O B303770 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303770
M. Wt: 370.9 g/mol
InChI Key: TVVFIQXLSZUGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as AG-014699 or rucaparib and is a PARP inhibitor, which means it inhibits the activity of poly (ADP-ribose) polymerase (PARP) enzymes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in the repair of DNA damage, which can be caused by various factors, including chemotherapy and radiation therapy. Inhibition of PARP enzymes by rucaparib leads to the accumulation of DNA damage, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, rucaparib has been shown to have anti-inflammatory and neuroprotective effects. Rucaparib has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its specificity for PARP enzymes. Rucaparib has been shown to selectively inhibit PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer therapy. However, one of the limitations of using rucaparib in lab experiments is its cost. Rucaparib is a relatively expensive compound, which can limit its use in certain research settings.

Future Directions

There are several future directions for the study of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of new PARP inhibitors that are more potent and selective than rucaparib. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, the use of rucaparib in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the use of rucaparib in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, is an area of potential future research.

Synthesis Methods

The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 2,6-dimethylphenylhydrazine to form 4-chloro-2,6-dimethylphenylhydrazone. The next step involves the reaction of the hydrazone with acetic anhydride to form the corresponding acetyl derivative. The final step involves the reaction of the acetyl derivative with dimethylamine and cyanogen bromide to form 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, including rucaparib, have been shown to be effective in the treatment of ovarian and breast cancer, which are often associated with mutations in the BRCA1 and BRCA2 genes. These mutations lead to the accumulation of DNA damage, which can be repaired by PARP enzymes. Inhibition of PARP enzymes by rucaparib leads to the accumulation of DNA damage, which ultimately leads to cancer cell death.

properties

Product Name

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H23ClN4O/c1-20(2)9-15-18(16(26)10-20)17(12-5-7-13(21)8-6-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3

InChI Key

TVVFIQXLSZUGLZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.